molecular formula C13H11ClN4O B6358234 7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 165383-12-0

7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B6358234
CAS No.: 165383-12-0
M. Wt: 274.70 g/mol
InChI Key: FCEPUTGEUCVRRI-UHFFFAOYSA-N
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Description

7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is an organic compound belonging to the class of 1,3,5-triazine-2,4-diamines. This compound is characterized by its aromatic structure, containing a 1,3,5-triazine ring that is 2,4-disubstituted with amine groups. It has a molecular formula of C₁₃H₁₁ClN₄O and a molecular weight of 274.70 g/mol.

Preparation Methods

The synthesis of 7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine often involves the Dimroth rearrangement, a process that includes the isomerization of heterocycles. This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II). Industrial production methods may involve microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides, which is an eco-friendly and efficient approach .

Chemical Reactions Analysis

7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oxides, while reduction could produce amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used in the synthesis of various novel derivatives, including [1,2,4]triazolo[1,5-c]pyrimidine-13-ones. It has shown promising antimicrobial properties, with studies indicating its effectiveness against bacterial and fungal infections. In medicinal chemistry, it is explored for its anticancer activity, particularly due to its ability to inhibit Cyclin-Dependent Kinase 2 (CDK2).

Comparison with Similar Compounds

7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds such as 1,2,4-triazolo[1,5-c]pyrimidine and 1,2,4-triazolo[1,5-a]pyridines. These compounds share a similar triazolo-pyrimidine scaffold but differ in their substituents and specific biological activities. For instance, 1,2,4-triazolo[1,5-c]pyrimidine derivatives have been explored for their anticancer and antimicrobial properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

IUPAC Name

7-[1-(4-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-9(19-11-4-2-10(14)3-5-11)12-6-7-15-13-16-8-17-18(12)13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEPUTGEUCVRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396633
Record name 1D-092
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165383-52-8
Record name 1D-092
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 7-[(1R)-1-(4-chlorophenoxy)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
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CC(O)c1ccnc2ncnn12
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Synthesis routes and methods II

Procedure details

A solution of 4-(4-chlorophenoxy)-1-(dimethylamino)-1-penten-3-one (9.80 g) in glacial acetic acid (50 ml) was added to a stirred solution of 3-amino-1,2,4-triazole (3.25 g) in glacial acetic acid (50 ml). The mixture was heated under reflux for 5 hours and then cooled to room temperature. The mixture was then poured into 300 ml of ice-water and extracted with toluene. The toluene extracts were washed with a 10% aqueous solution of sodium hydrogen carbonate, followed by water, then dried over anhydrous magnesium sulphate and the solvent was evaporated under reduced pressure. The residue was triturated with cold diethyl ether and the solid was collected by filtration and recrystallised from a mixture of ethyl acetate and petroleum ether (b.p. 40°-60° C.), to give 7-[1-(4-chlorophenoxy)ethyl]-1,2,4-triazolo[1,5-a]pyrimidine. Yield 6.91 g, (mp 111°-112° C.).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of (+)-1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol (0.27 g), diethylazodicarboxylate (0.29 g), triphenylphosphine (0.44 g) and 4-chlorophenol (0.22 g) in dry tetrahydrofuran (40 ml) was stirred at ambient temperature for 2 days. Further diethylazodicarboxylate (0.15 g) and triphenylphosphine (0.22 g) was added to the solution, which was stirred overnight until the reaction was complete. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate (100 ml). This solution was washed with 1M sodium hydroxide (40 ml) followed by brine (20 ml) and the solvent was evaporated. The residue was purified by flash chromatography on silica gel using as eluent a mixture of triethylamine and ethyl acetate (in the ratio 1:100 respectively) to give (+)-7-[1-(4-chlorophenoxy)ethyl]-1,2,4-triazolo[1,5-a]pyrimidine. Yield 0.33 g.
Name
(+)-1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
diethylazodicarboxylate
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
diethylazodicarboxylate
Quantity
0.15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of (-)-1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol (0.27 g), diethylazodicarboxylate (0.44 g), triphenylphosphine (0.68 g) and 4-chlorophenol (0.22 g) in dry tetrahydrofuran (20 ml) was stood overnight at ambient temperature until the reaction was complete. The solvent was removed under reduced pressure and the residue dissolved in ethyl acetate (100 ml). The solution was washed with 1M sodium hydroxide (40 ml) followed by brine (20 ml), and the solvent was evaporated. The residue was purified by flash chromatography on silica gel using as eluent a mixture of triethylamine and ethyl acetate (in the ratio 1:100 respectively) to give (-)-7-[1-(4-chlorophenoxy)ethyl]-1,2,4-triazolo[1,5-a]pyrimidine. Yield 0.26 g.
Name
(-)-1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
diethylazodicarboxylate
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of diisopropyl azodicarboxylate (11 g, 1.1 eq) in toluene (20 ml) was added dropwise to a stirred mixture of 1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol (8.1 g, recrystallised from tetrahydrofuran, 49 mmol), 4-chlorophenol (6.35 g, 1 eg), triphenylphosphine (12.95 g, 1 eq) and toluene (200 ml) under nitrogen at 0-5° C. and the mixture then stirred at ambient temperature overnight. Magnesium chloride (9.5 g, -˜2 eq) was added and the stirred mixture heated under reflux for 1.5 hours, cooled to −5° C. and filtered, washing the filter pad with further toluene (2×50 ml). ml). The combined filtrate was washed with water (2×200 ml), sodium hydroxide solution (1M, 2×50 ml), and then water (2×50 ml) and then the solvent evaporated. Propan-2-ol (50 ml) was added to the residue and the solvent evaporated; this was repeated. The residue was dissolved in propan-2-ol (50 ml), seeded with a crystal of product, and left to stand at 0-5° C. for 72 hours. The product was collected by filtration, washed with cold propan-2-ol (2×20 ml) and dried in vacuo to yield 7-[1-(4-chlorophenoxy)ethyl]1,2,4-triazolo[1,5-a]pyrimidine (7.1 g, 53%), which was analysed for triphenylphosphine oxide content.
Quantity
11 g
Type
reactant
Reaction Step One
Name
1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
12.95 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

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